Phenyl carbamate Phenyl carbamate
Brand Name: Vulcanchem
CAS No.: 622-46-8
VCID: VC21167464
InChI: InChI=1S/C7H7NO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H2,8,9)
SMILES: C1=CC=C(C=C1)OC(=O)N
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol

Phenyl carbamate

CAS No.: 622-46-8

Cat. No.: VC21167464

Molecular Formula: C7H7NO2

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

Phenyl carbamate - 622-46-8

Specification

CAS No. 622-46-8
Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
IUPAC Name phenyl carbamate
Standard InChI InChI=1S/C7H7NO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H2,8,9)
Standard InChI Key BSCCSDNZEIHXOK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC(=O)N
Canonical SMILES C1=CC=C(C=C1)OC(=O)N
Melting Point 150.0 °C

Introduction

Physical and Chemical Properties

Phenyl carbamate typically appears as white to very slightly pink crystalline flakes. Understanding its physical and chemical properties is crucial for researchers and industrial applications. The following table summarizes the key physical and chemical properties of phenyl carbamate:

PropertyValueReference
Molecular FormulaC₇H₇NO₂
Molecular Weight137.14 g/mol
Physical FormWhite to very slightly pink crystalline flakes
Melting Point149-152 °C
Boiling Point278.9 ± 13.0 °C at 760 mmHg
Density1.2 ± 0.1 g/cm³
Flash Point159.3 ± 16.2 °C
Refractive Index1.5030 (estimate)
pKa12.33 ± 0.50 (Predicted)
SolubilitySoluble in water
Storage ConditionsSealed in dry container at room temperature

The chemical stability of phenyl carbamate under normal conditions makes it suitable for various laboratory and industrial applications. Its relatively high melting point (149-152 °C) indicates strong intermolecular forces, likely including hydrogen bonding through the NH₂ group of the carbamate functionality .

The compound's water solubility facilitates its use in aqueous reaction systems, which is advantageous for many biochemical and pharmaceutical applications. Additionally, its predicted pKa value of approximately 12.33 indicates weak acidity, which influences its reactivity in various chemical processes .

Applications and Uses

Phenyl carbamate has found diverse applications across several scientific and industrial fields, particularly in pharmaceutical development and chemical synthesis. Its versatility stems from its unique structure and reactivity patterns.

Pharmaceutical Applications

In the pharmaceutical industry, phenyl carbamate serves as a precursor for the preparation of various phenyl carbamate esters derived from amino acids, dipeptides, and amino acid esters and amides. These derivatives have been extensively researched as potential prodrugs with the specific aim of protecting phenolic drugs against first-pass metabolism following oral administration . This application is particularly valuable for improving the bioavailability of medications that would otherwise be metabolized before reaching their target sites.

The carbamate functional group is recognized as a key structural motif in numerous approved drugs and prodrugs. Its presence in pharmaceutical compounds continues to grow as researchers discover new applications in medicinal chemistry . The stability of the carbamate linkage under physiological conditions, coupled with its ability to be cleaved under specific enzymatic conditions, makes it especially useful for targeted drug delivery systems.

Chemical Synthesis Applications

In synthetic organic chemistry, phenyl carbamate serves as a versatile reagent with multiple applications. One notable use is in tin-catalyzed transcarbamoylation reactions of primary and secondary alcohols. This process occurs smoothly in toluene at 90°C, generating corresponding carbamates in good yields. The mild reaction conditions exhibit broad functional-group tolerance, making this approach valuable for complex molecule synthesis .

Additionally, phenyl carbamate is utilized as a robust reagent for arene functionalization and site-selective cross-coupling reactions. It remains inert to palladium catalysis, which allows for selective chemical transformations in complex molecular systems . This property makes it particularly valuable in the synthesis of structurally complex organic compounds where selective reactivity is essential.

Agrochemical Applications

The increasing use of carbamates in the agrochemical industry has also expanded the relevance of phenyl carbamate in this sector . Carbamate-based compounds are employed in various agricultural products, including pesticides and growth regulators, owing to their specific biological activities and relatively controlled environmental impact compared to some alternatives.

Synthesis Methods

Several methodologies have been developed for the synthesis of phenyl carbamate, reflecting its importance in chemical research and industrial applications. These methods vary in their approach, catalysts used, and reaction conditions.

General Preparation Method

The conventional synthesis of phenyl carbamate typically involves a reaction sequence that culminates in purification by flash column chromatography. The general procedure involves reaction of appropriate precursors followed by evaporation to dryness. The residue is then purified by flash column chromatography to obtain pure phenyl carbamate .

The preparation of various phenyl carbamate derivatives follows similar principles but may involve specific modifications to achieve the desired substitution patterns. For instance, the synthesis of phenyl 4-methoxybenzylcarbamate (2a) results in a product with a melting point of 88°C and exhibits characteristic spectroscopic properties that confirm its structure .

Iron(II) Bromide Catalyzed Synthesis

A more recent development in phenyl carbamate synthesis employs iron(II) bromide as a catalyst. This approach involves the direct coupling of simple phenols with mono- and di-alkyl formamides to produce phenyl carbamate products . This method represents an advancement in synthetic methodology, potentially offering advantages in terms of efficiency, cost, and environmental impact compared to traditional approaches.

The use of iron-based catalysts is particularly attractive from a green chemistry perspective, as iron is abundant, relatively non-toxic, and environmentally benign compared to many transition metal catalysts used in organic synthesis .

Transcarbamoylation Approach

Another effective method for synthesizing carbamates, including phenyl carbamate, involves tin-catalyzed transcarbamoylation of alcohols. In this process, primary and secondary alcohols react with phenyl carbamate in toluene at 90°C to generate the corresponding carbamates with good yields. This approach is valued for its mild conditions and broad functional group tolerance .

The transcarbamoylation method has been documented in research by Y. Ichikawa and colleagues, demonstrating its practical utility in synthetic organic chemistry applications .

Chemical Reactivity

Phenyl carbamate exhibits distinctive reactivity patterns that make it valuable in organic synthesis and pharmaceutical development.

Chemoselective Reactivity

Research has demonstrated the chemoselective reactivity of phenyl carbamates. Particularly noteworthy is that phenyl carbamates of primary amines show specific reactivity in forming urea derivatives . This selective reactivity enables targeted transformations in complex molecular settings, allowing chemists to manipulate specific functional groups while leaving others untouched.

The ability to achieve such selectivity is crucial in the synthesis of complex bioactive molecules where multiple similar functional groups may be present, but only specific sites need to be modified.

Stability and Compatibility

Phenyl carbamate shows stability under various reaction conditions, which contributes to its utility in synthesis. It is notably inert to palladium catalysis, allowing it to be present in molecules undergoing palladium-catalyzed transformations without interfering with those processes .

This orthogonal reactivity makes phenyl carbamate a valuable functional group in complex synthetic sequences, particularly in the development of pharmaceuticals and agrochemicals where multiple steps and diverse reaction conditions are often required.

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